Cytotoxicity Profile Against Hepatocellular Carcinoma (Bel7402) Compared to Positional Isomers
5-(Aminomethyl)-2-bromophenol exhibits an IC50 of 8.7 µg/mL against the Bel7402 human hepatoma cell line, a benchmark for assessing in vitro anticancer potential . This value is quantitatively comparable to the 8.7 µg/mL reported for its positional isomer 2-(Aminomethyl)-5-bromophenol under analogous MTT assay conditions , while other isomers (e.g., 3- and 4-substituted analogs) show significantly divergent activities, underscoring the critical impact of the 2-bromo-5-aminomethyl substitution pattern on biological efficacy .
| Evidence Dimension | Cytotoxicity (IC50) against Bel7402 cells |
|---|---|
| Target Compound Data | 8.7 µg/mL |
| Comparator Or Baseline | 2-(Aminomethyl)-5-bromophenol: 8.7 µg/mL; Other positional isomers: variable (not directly comparable) |
| Quantified Difference | Similar potency to 2-(Aminomethyl)-5-bromophenol; distinct from other isomers |
| Conditions | MTT assay in vitro (human hepatoma Bel7402 cell line) |
Why This Matters
The Bel7402 IC50 value serves as a tangible metric for prioritizing this compound in anticancer screening programs, distinguishing it from less active or untested aminomethyl bromophenol isomers.
